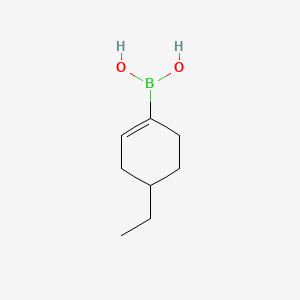
(4-Ethylcyclohex-1-en-1-yl)boronic acid
説明
“(4-Ethylcyclohex-1-en-1-yl)boronic acid” is a boronic acid that has a cyclohexene ring with an ethyl group . It is also known as ECHA acid. The molecular formula of this compound is C8H15BO2 and it has a molecular weight of 154.02 g/mol .
Synthesis Analysis
Boronic acids, including “(4-Ethylcyclohex-1-en-1-yl)boronic acid”, can be used as building blocks and synthetic intermediates . They are stable and generally non-toxic groups that are easily synthesized. Due to these features, they can be used in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration .
Molecular Structure Analysis
The molecular structure of “(4-Ethylcyclohex-1-en-1-yl)boronic acid” includes a cyclohexene ring with an ethyl group . The InChI representation of the molecule is InChI=1S/C8H15BO2/c1-2-7-3-5-8(6-4-7)9(10)11/h5,7,10-11H,2-4,6H2,1H3 .
Chemical Reactions Analysis
While specific chemical reactions involving “(4-Ethylcyclohex-1-en-1-yl)boronic acid” are not mentioned in the search results, boronic acids are known to participate in a variety of chemical reactions. For example, they can be used in metal-catalyzed processes like the Suzuki–Miyaura reaction .
Physical And Chemical Properties Analysis
“(4-Ethylcyclohex-1-en-1-yl)boronic acid” has a molecular weight of 154.02 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 154.1165099 g/mol . The topological polar surface area of the compound is 40.5 Ų .
科学的研究の応用
Boronic Acid Catalysis
Boronic acid, including derivatives like (4-Ethylcyclohex-1-en-1-yl)boronic acid, plays a crucial role in catalysis. Hashimoto, Gálvez, and Maruoka (2015, 2016) highlighted the utility of boronic acid in aza-Michael additions of hydroxamic acid to quinone imine ketals. This reaction, catalyzed by a chiral boronic acid catalyst, is significant for creating densely functionalized cyclohexanes, which are valuable in synthetic chemistry (Hashimoto, Gálvez, & Maruoka, 2015) (Hashimoto, Gálvez, & Maruoka, 2016).
Electrochemical Borylation
Barton, Chen, Blackmond, and Baran (2021) demonstrated the conversion of carboxylic acids to boronic acids using electrochemistry. This method is economical and scalable, highlighting the ease of synthesizing boronic acid derivatives for various applications, including medicine and synthesis intermediates (Barton, Chen, Blackmond, & Baran, 2021) (Barton, Chen, Blackmond, & Baran, 2021).
Biomedical Applications
Cambre and Sumerlin (2011) explored the biomedical applications of boronic acid-containing polymers. These polymers have shown potential in treating various diseases, including HIV, obesity, diabetes, and cancer, due to their unique reactivity and solubility (Cambre & Sumerlin, 2011).
Heterocyclic Boronic Acids in Synthesis
Tyrrell and Brookes (2003) discussed the synthesis and applications of heterocyclic boronic acids, including their role in the Suzuki reaction for biphenyl synthesis. Despite synthesis challenges, these compounds are important due to their biological activities (Tyrrell & Brookes, 2003).
Sensing Applications
Lacina, Skládal, and James (2014) reviewed the use of boronic acids in various sensing applications. Their interaction with diols and strong Lewis bases enables their use in biological labeling, protein manipulation, and development of therapeutics (Lacina, Skládal, & James, 2014).
将来の方向性
The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The molecular modification by the introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that there is potential for future research and development involving “(4-Ethylcyclohex-1-en-1-yl)boronic acid” and other boronic acids.
特性
IUPAC Name |
(4-ethylcyclohexen-1-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BO2/c1-2-7-3-5-8(6-4-7)9(10)11/h5,7,10-11H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXGOXGWYXCMKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CCC(CC1)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661208 | |
| Record name | (4-Ethylcyclohex-1-en-1-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethylcyclohex-1-en-1-yl)boronic acid | |
CAS RN |
871329-72-5 | |
| Record name | (4-Ethylcyclohex-1-en-1-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Ethylcyclohexen-1-ylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



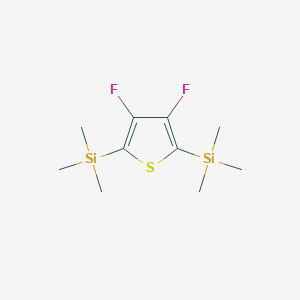
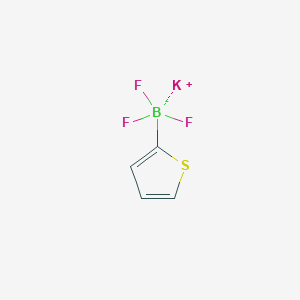
![N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester](/img/structure/B1417931.png)
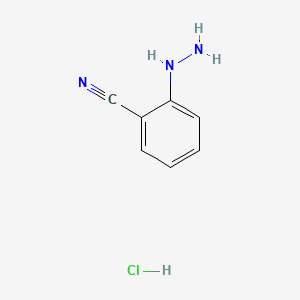
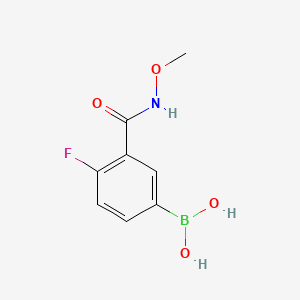
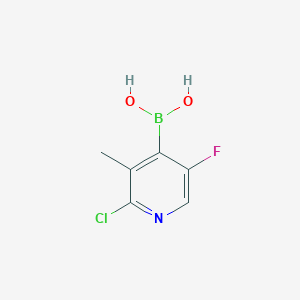
![(1R,2R)-2-(1,3-Dioxo-1H-benzo[f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid](/img/structure/B1417939.png)
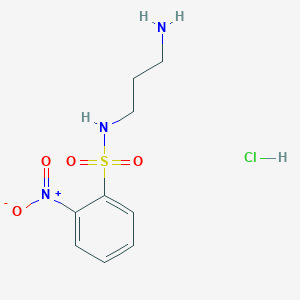
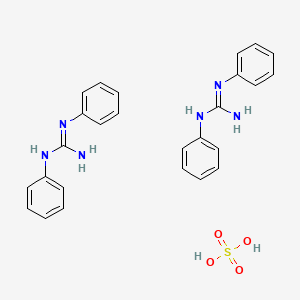
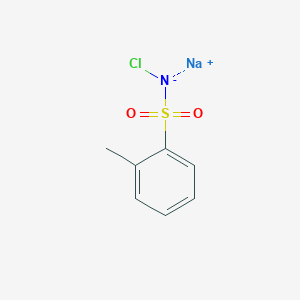
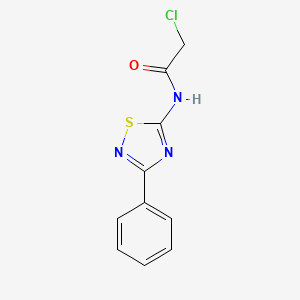
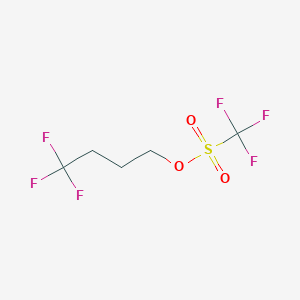
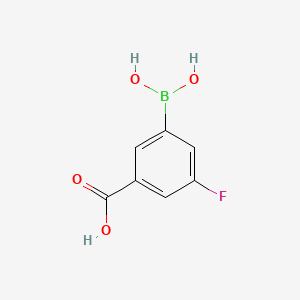
![(1S,2S)-2-(1,3-Dioxo-1H-benzo[f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid](/img/structure/B1417948.png)